3-Chloropent-1-yne vs. 1-Pentyne: Chiral Center Provides Stereospecific Intermediate Utility
3-Chloropent-1-yne possesses a stereogenic center at the C3 carbon, a feature absent in the unsubstituted analog 1-pentyne [1]. This chiral framework enables the compound to serve as a racemic precursor in enantioselective transformations, including kinetic resolution via chiral DMAP-derived catalysts as described in enantioselective acylation methodologies [2]. 1-Pentyne, lacking this chlorine substituent, is achiral and cannot support stereochemical diversification without additional functionalization steps.
| Evidence Dimension | Presence of stereogenic center |
|---|---|
| Target Compound Data | One chiral center (C3 carbon bearing Cl substituent) |
| Comparator Or Baseline | 1-Pentyne: zero chiral centers (achiral alkyne) |
| Quantified Difference | Chiral vs. achiral; stereochemical diversification potential exclusive to target |
| Conditions | Structural analysis; chiral DMAP-catalyzed kinetic resolution conditions applicable |
Why This Matters
Procurement of 3-chloropent-1-yne over achiral 1-pentyne is essential when synthetic routes require downstream enantioselective functionalization or chiral intermediate construction.
- [1] ChemSpider. 3-Chloro-1-pentyne Structural Data. CSID: 312645. View Source
- [2] US5646287. Reagents for enantioselective acylation and related reactions. View Source
